2-(2-isopropyl-5-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
2-(2-isopropyl-5-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003289
InChI:
InChI=1S/C25H28N2O4S/c1-18(2)23-15-10-19(3)16-24(23)31-17-25(28)26-20-11-13-22(14-12-20)32(29,30)27(4)21-8-6-5-7-9-21/h5-16,18H,17H2,1-4H3,(H,26,28)
SMILES:
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Molecular Formula:
C25H28N2O4S
Molecular Weight:
452.6 g/mol
2-(2-isopropyl-5-methylphenoxy)-N-{4-[(methylanilino)sulfonyl]phenyl}acetamide
CAS No.:
Cat. No.: VC1003289
Molecular Formula: C25H28N2O4S
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N2O4S |
|---|---|
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C25H28N2O4S/c1-18(2)23-15-10-19(3)16-24(23)31-17-25(28)26-20-11-13-22(14-12-20)32(29,30)27(4)21-8-6-5-7-9-21/h5-16,18H,17H2,1-4H3,(H,26,28) |
| Standard InChI Key | URDREHMXELOTJU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator